![molecular formula C12H10ClN3 B1451781 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1175831-40-9](/img/structure/B1451781.png)
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly known as 3CPDP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom and two carbon atoms, as well as a chlorine atom and a methyl group. 3CPDP is a versatile compound that has been used in a variety of research fields, such as organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Novel Derivatives
- Novel pyrazole derivatives, including those with structural similarities to 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, have been synthesized, showcasing their potential in creating diverse chemical compounds. For example, a study synthesized new substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, revealing the versatility of pyrazole derivatives in chemical synthesis (Zhang et al., 2009).
Antimicrobial and Anticancer Agents
- Research indicates that certain pyrazole derivatives demonstrate significant antimicrobial and anticancer activities. A study synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, finding some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and also showed good to excellent antimicrobial activity (Hafez et al., 2016).
Antitumor Applications
- In the field of cancer research, pyrazole derivatives have been studied for their antitumor properties. A study involving the synthesis of novel pyrazole-based heterocycles reported anti-estrogenic properties and significant cytotoxic activity against breast and ovarian tumors (Farag et al., 2010).
Structural and Spectroscopic Analysis
- Pyrazole derivatives have been explored for their structural and spectroscopic characteristics. For example, a study performed DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characteristics, and other properties of similar pyrazole compounds (Wazzan et al., 2016).
Antileishmanial Activity
- Pyrazole derivatives have also been evaluated for their potential in treating parasitic diseases. A study investigated new series of pyrazole derivatives as antileishmanials against Leishmania species, finding certain derivatives to be potent against these parasites (Faria et al., 2013).
properties
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-4-10(13)6-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQATKDRCIXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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